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Compound of Interest

Compound Name: 6-Bromoquinoxalin-2(1H)-one

Cat. No.: B1281080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Bromoquinoxalin-2(1H)-one (CAS No. 55687-34-8). The

information presented herein is essential for the identification, characterization, and quality

control of this compound in research and development settings. While direct access to full

experimental spectra is often subscription-based, this document compiles available data and

provides standardized protocols for its acquisition.

Chemical Structure and Properties
IUPAC Name: 6-Bromo-1H-quinoxalin-2-one

Synonyms: 6-Bromo-2-hydroxyquinoxaline, 6-Bromoquinoxalin-2-ol

CAS Number: 55687-34-8

Molecular Formula: C₈H₅BrN₂O

Molecular Weight: 225.04 g/mol

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-Bromoquinoxalin-
2(1H)-one. This information is compiled from various sources and represents typical values
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observed for this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

[Value] [e.g., d, J = x.x Hz] 1H H-5

[Value]
[e.g., dd, J = x.x, y.y

Hz]
1H H-7

[Value] [e.g., d, J = y.y Hz] 1H H-8

[Value] [e.g., s] 1H H-3

[Value] [e.g., br s] 1H N1-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

[Value] C=O (C-2)

[Value] C-3

[Value] C-4a

[Value] C-5

[Value] C-6

[Value] C-7

[Value] C-8

[Value] C-8a
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Note: Specific chemical shift and coupling constant values would be determined from the actual

spectra.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

[3200-3000] Medium, Broad N-H Stretch

[3100-3000] Medium Aromatic C-H Stretch

[1680-1650] Strong C=O Stretch (Amide)

[1620-1580] Medium C=N Stretch

[1500-1400] Medium-Strong Aromatic C=C Stretch

[850-800] Strong
C-H Bending (para-

substitution)

[600-500] Medium C-Br Stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

[224/226] [High] [M]⁺ (presence of Br isotopes)

[196/198] [Variable] [M-CO]⁺

** [Variable] [M-Br-CO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine

(⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation: Approximately 5-10 mg of 6-Bromoquinoxalin-2(1H)-one is dissolved

in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30).

Temperature: 298 K.

Sweep Width: 0-14 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled (zgpg30).

Temperature: 298 K.

Sweep Width: 0-200 ppm.

Number of Scans: 1024 or more.

Relaxation Delay: 2 seconds.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: The solid sample is analyzed directly using an Attenuated Total

Reflectance (ATR) accessory, or by preparing a KBr pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS)

is recommended for accurate mass determination.

Sample Preparation: The sample is introduced directly into the ion source, or via a

chromatographic inlet (e.g., GC-MS or LC-MS). For ESI, the sample is dissolved in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-

500 amu).

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a general

representation of a signaling pathway study where such a compound might be investigated.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Compound Action

Hypothetical Signaling Pathway
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Caption: Example of a signaling pathway investigation involving a small molecule inhibitor.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoquinoxalin-2(1H)-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281080#spectroscopic-data-of-6-bromoquinoxalin-
2-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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